molecular formula C31H26F3N5O7S B8720015 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid

Cat. No.: B8720015
M. Wt: 669.6 g/mol
InChI Key: FGHFSOLOVRUJND-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid, also known as umbralisib sulfate, is a novel, next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε). It is an orally active compound that has shown significant clinical efficacy in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This compound is distinguished by its favorable safety profile and minimal adverse effects compared to other PI3Kδ inhibitors .

Preparation Methods

The synthesis of 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired pharmacophores. Industrial production methods involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .

Scientific Research Applications

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study PI3Kδ and CK1ε pathways.

    Biology: Investigated for its effects on cellular signaling and immune cell regulation.

    Medicine: Clinically evaluated for the treatment of B-cell malignancies, such as CLL and NHL. .

Mechanism of Action

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid exerts its effects by selectively inhibiting PI3Kδ and CK1ε. The PI3Kδ pathway is crucial for the survival and proliferation of B-cells, and its inhibition leads to reduced cell growth and increased apoptosis in malignant B-cells. CK1ε is involved in various cellular processes, including circadian rhythm regulation and Wnt signaling. By inhibiting these kinases, this compound disrupts critical signaling pathways, leading to the suppression of tumor growth and modulation of immune responses .

Comparison with Similar Compounds

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid is compared with other PI3Kδ inhibitors, such as idelalisib and duvelisib. Unlike these compounds, this compound has a unique structure and pharmacological profile, resulting in a more favorable safety profile with minimal hepatotoxicity and colitis. Additionally, this compound preserves the function of regulatory T cells, which may contribute to its reduced immune-mediated side effects . Similar compounds include:

Properties

Molecular Formula

C31H26F3N5O7S

Molecular Weight

669.6 g/mol

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid

InChI

InChI=1S/C31H24F3N5O3.H2O4S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-5(2,3)4/h4-16H,1-3H3,(H2,35,36,37);(H2,1,2,3,4)/t16-;/m0./s1

InChI Key

FGHFSOLOVRUJND-NTISSMGPSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.OS(=O)(=O)O

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.OS(=O)(=O)O

Origin of Product

United States

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